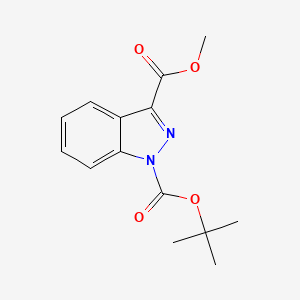![molecular formula C9H18N6O B13136890 2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 31482-09-4](/img/structure/B13136890.png)
2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol is a compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazines .
Scientific Research Applications
2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylamino-1,3,5-triazine: This compound shares a similar triazine core but has different substituents, leading to distinct properties and applications.
2-Amino-4,6-dihydroxypyrimidine: Another related compound with a pyrimidine core, known for its biological activities and potential therapeutic applications
Uniqueness
2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
31482-09-4 |
|---|---|
Molecular Formula |
C9H18N6O |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H18N6O/c1-14(2)8-11-7(10-5-6-16)12-9(13-8)15(3)4/h16H,5-6H2,1-4H3,(H,10,11,12,13) |
InChI Key |
YEHRKHAMBHWDQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCCO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


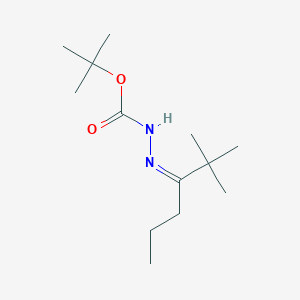

![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
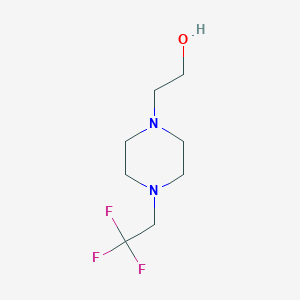

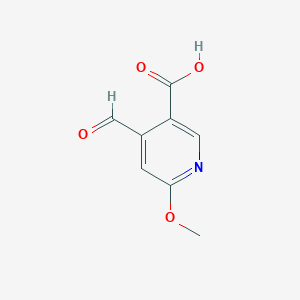
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)

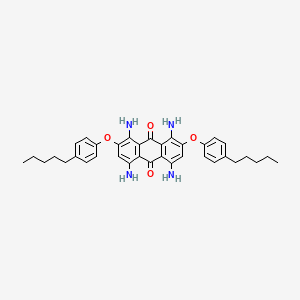
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
